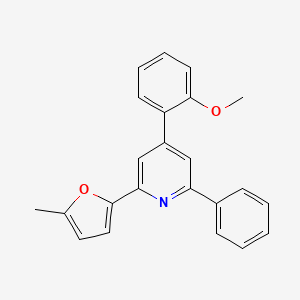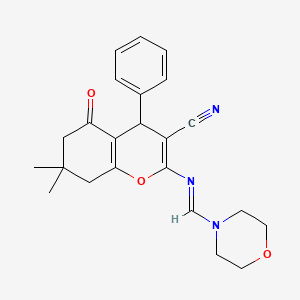![molecular formula C12H12BrIO3 B10874631 (2E)-3-[5-bromo-3-iodo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10874631.png)
(2E)-3-[5-bromo-3-iodo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-3-iodo-2-isopropoxyphenyl)acrylic acid is a halogenated phenylacrylic acid derivative This compound is characterized by the presence of bromine and iodine atoms on the phenyl ring, along with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-3-iodo-2-isopropoxyphenyl)acrylic acid typically involves the halogenation of a phenylacrylic acid precursor. The process may include the following steps:
Halogenation: Introduction of bromine and iodine atoms onto the phenyl ring using reagents such as bromine and iodine in the presence of a catalyst.
Isopropoxylation: Introduction of the isopropoxy group through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base.
Acryloylation: Formation of the acrylic acid moiety through a reaction with acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and isopropoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-3-iodo-2-isopropoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacrylic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(5-Bromo-3-iodo-2-isopropoxyphenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-bromo-3-iodo-2-isopropoxyphenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the isopropoxy and acrylic acid moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: A halogenated benzoic acid with similar halogenation but lacking the isopropoxy and acrylic acid groups.
3-Bromo-2-isopropoxy-5-formylphenylboronic acid: Contains similar halogenation and isopropoxy groups but has a formyl group instead of an acrylic acid moiety.
3-Bromo-5-iodopyridine: A halogenated pyridine with similar halogenation but a different heterocyclic structure.
Uniqueness
3-(5-Bromo-3-iodo-2-isopropoxyphenyl)acrylic acid is unique due to the combination of bromine, iodine, isopropoxy, and acrylic acid groups on a single phenyl ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H12BrIO3 |
|---|---|
Molecular Weight |
411.03 g/mol |
IUPAC Name |
(E)-3-(5-bromo-3-iodo-2-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12BrIO3/c1-7(2)17-12-8(3-4-11(15)16)5-9(13)6-10(12)14/h3-7H,1-2H3,(H,15,16)/b4-3+ |
InChI Key |
GDSTWLDMBVOAKB-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)/C=C/C(=O)O |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874569.png)
![4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one](/img/structure/B10874572.png)
![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B10874577.png)
![(E)-1-(2-chlorophenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine](/img/structure/B10874578.png)
![2-{2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10874593.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874607.png)
![(4Z)-2-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874610.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874611.png)
![(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10874632.png)
![3,3,11-trimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874638.png)
![Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10874639.png)
![4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B10874642.png)
